2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing nitrogen, sulfur, and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 2-Amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid
- 2-Amino-5-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZRBHUKFXVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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